2,9-Dioxa-6-azaspiro[4.5]decane

LogP Lipophilicity Physicochemical property comparison

2,9-Dioxa-6-azaspiro[4.5]decane (CAS 1251712-84-1) is a fully saturated spirocyclic secondary amine building block incorporating two ether oxygen atoms within its [4.5] spiro framework (molecular formula C₇H₁₃NO₂, MW 143.18 Da, Fsp³ = 1.0, zero rotatable bonds). The compound features a calculated LogP of −0.59, a topological polar surface area (TPSA) of 30 Ų, three hydrogen bond acceptors, and one hydrogen bond donor.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1251712-84-1
Cat. No. B1379959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dioxa-6-azaspiro[4.5]decane
CAS1251712-84-1
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1COCC12COCCN2
InChIInChI=1S/C7H13NO2/c1-3-9-5-7(1)6-10-4-2-8-7/h8H,1-6H2
InChIKeyMJKDEJXBYUDHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dioxa-6-azaspiro[4.5]decane (CAS 1251712-84-1): Physicochemical Profile and Procurement Baseline


2,9-Dioxa-6-azaspiro[4.5]decane (CAS 1251712-84-1) is a fully saturated spirocyclic secondary amine building block incorporating two ether oxygen atoms within its [4.5] spiro framework (molecular formula C₇H₁₃NO₂, MW 143.18 Da, Fsp³ = 1.0, zero rotatable bonds) [1]. The compound features a calculated LogP of −0.59, a topological polar surface area (TPSA) of 30 Ų, three hydrogen bond acceptors, and one hydrogen bond donor . It is commercially available from multiple suppliers (≥28 items from ≥4 suppliers on Chemspace) at typical research-grade purities of 95–98%, with storage recommended at 2–8 °C and protection from light . Despite its well-defined structure and membership in the therapeutically validated oxa-azaspiro[4.5]decane class, specific published research literature on this particular compound is notably limited; it is predominantly employed as a synthetic intermediate and fragment-based drug discovery building block rather than as an end-product bioactive [2].

Why Generic Substitution Fails for 2,9-Dioxa-6-azaspiro[4.5]decane: Physicochemical and Conformational Non-Interchangeability


Within the azaspiro[4.5]decane family, seemingly minor structural variations—the number and position of oxygen atoms, the regioisomeric arrangement of heteroatoms, and the presence or absence of hydrogen bond donors—produce large-magnitude differences in critical molecular properties that render simple one-for-one substitution scientifically unsound. The 2,9-dioxa regioisomer (two ether oxygens embedded in both rings) is not interchangeable with the 1,4-dioxa regioisomer (ketal-type oxygen placement), the mono-oxa 2-oxa analog, or the fully carbogenic 6-azaspiro[4.5]decane parent. These structural differences translate into LogP shifts exceeding 3 log units, TPSA differences of 2.5-fold, and altered hydrogen-bonding capacity that fundamentally changes solubility, permeability, and target engagement profiles [1]. The quantitative evidence presented below demonstrates that selecting 2,9-dioxa-6-azaspiro[4.5]decane over its closest analogs is a decision with measurable, defensible physicochemical consequences—not merely a cosmetic substitution.

Quantitative Differentiation Evidence: 2,9-Dioxa-6-azaspiro[4.5]decane vs. Closest Analogs


LogP Reduction of ~3.0 Units vs. 6-Azaspiro[4.5]decane: Hydrophilicity-Driven Differentiation

2,9-Dioxa-6-azaspiro[4.5]decane has a calculated LogP of −0.59 [1], compared to a LogP of 2.40 for the non-oxygenated 6-azaspiro[4.5]decane (CAS 177-17-3) . This represents a lipophilicity reduction of approximately 3.0 log units—roughly a 1,000-fold decrease in octanol/water partition coefficient. The measured LogP from an alternative database lists the target compound at −1.14 , which would indicate an even larger disparity. In drug discovery, a LogP shift of this magnitude routinely differentiates between compounds with acceptable aqueous solubility and those requiring formulation intervention.

LogP Lipophilicity Physicochemical property comparison Lead-likeness

TPSA and Hydrogen-Bond Acceptor Count: 2.5-Fold Increase Over the Non-Oxygenated Scaffold

The topological polar surface area (TPSA) of 2,9-dioxa-6-azaspiro[4.5]decane is 30 Ų with three hydrogen bond acceptors (HBA) and one hydrogen bond donor (HBD) [1]. In contrast, 6-azaspiro[4.5]decane has a TPSA of only 12 Ų with one HBA and zero HBD [2]. The target compound therefore presents 2.5-fold greater polar surface area and triple the hydrogen-bond-acceptor count. The mono-oxa analog 2-oxa-6-azaspiro[4.5]decane (CAS 19549-43-0) has a TPSA of approximately 21 Ų , situating the 2,9-dioxa scaffold as the most polar member of this comparative series.

TPSA Hydrogen bond acceptor Polar surface area Permeability

Aqueous Solubility Enhancement: Class-Level Evidence of up to 40-Fold Improvement with Oxygen Incorporation into Spirocycles

A systematic study by Grygorenko et al. (2021) demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility. In direct pairwise comparisons of model compounds, oxa-spirocycle 67 showed kinetic aqueous solubility of 360 μM at pH 7.4, compared to only 9 μM for its non-oxygenated spirocyclic counterpart 66—a ca. 40-fold improvement [1]. Similar effects were observed in additional matched pairs: compound 70 exhibited 118 μM vs. 7 μM for 69 (17-fold), and compound 73 showed 34 μM vs. <5 μM for 72 (>7-fold). While 2,9-dioxa-6-azaspiro[4.5]decane was not among the specific model compounds tested in this study, it contains two ether oxygens within the spirocyclic framework—structurally positioning it for comparable or greater solubility enhancement relative to fully carbogenic spirocycles. The class-level principle is well-established: oxa-spirocycles consistently demonstrate 'dramatically higher solubility (up to 40 times) and lower lipophilicity (Δlog D ≈ 1) than common spirocycles' [2]. The target compound's LogP of −0.59 and TPSA of 30 Ų [3] are consistent with this class behavior.

Aqueous solubility Oxa-spirocycle Physicochemical optimization Lead-likeness

Amine Basicity Modulation: ~1 Order of Magnitude pKa Reduction via Oxygen Incorporation

Grygorenko et al. (2021) experimentally measured the pKa values of spirocyclic amines and their oxa-spirocyclic counterparts. Incorporation of an oxygen atom into the spirocyclic framework reduced amine basicity by approximately one order of magnitude: amine hydrochlorides of spirocycles 62–64 exhibited pKa values of 10.1–10.3, while their oxa-spirocyclic counterparts 4b–6b showed pKa values of 8.9–9.5 [1]. This ΔpKa of ~1.0–1.2 units is attributed to the −I inductive effect of the ether oxygen, which is separated from the basic nitrogen by three single bonds—a geometry directly analogous to that found in 2,9-dioxa-6-azaspiro[4.5]decane, where each ether oxygen is positioned three bonds from the secondary amine nitrogen. A structurally related compound, 1,4-dioxa-7-aza-spiro[4.5]decane, has a predicted pKa of 8.48 ± 0.20 , consistent with this oxygen-induced basicity attenuation.

pKa Amine basicity Inductive effect Protonation state

Regioisomeric Differentiation: 2,9-Dioxa vs. 1,4-Dioxa-8-azaspiro[4.5]decane—Distinct Boiling Points and Hydrogen-Bonding Architecture

2,9-Dioxa-6-azaspiro[4.5]decane and its regioisomer 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) share the same molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 Da) but differ fundamentally in the placement of oxygen atoms. The 1,4-dioxa isomer contains a ketal-type oxygen arrangement (both oxygens on the same ring, forming a 1,4-dioxane moiety fused to piperidine), whereas the 2,9-dioxa isomer distributes one ether oxygen in each of the two rings [1]. This structural difference manifests in a dramatic boiling point disparity: 2,9-dioxa-6-azaspiro[4.5]decane boils at 247.5 ± 25.0 °C at 760 mmHg , while 1,4-dioxa-8-azaspiro[4.5]decane boils at 108–111 °C at only 26 mmHg —roughly a 140 °C difference under comparable pressure conditions. The ketal functionality in the 1,4-dioxa isomer is acid-labile, whereas the simple ether linkages in the 2,9-dioxa isomer confer greater chemical stability under acidic conditions, making it the preferable scaffold when downstream chemistry involves acidic reaction conditions or when metabolic labiality of the ketal is undesirable.

Regioisomer Boiling point Ketal vs. ether Synthetic handle

Fragment-Based Drug Discovery Application: Validated Crystallographic Engagement of the 2,9-Dioxa-6-azaspiro[4.5]decane Scaffold

A derivative of the 2,9-dioxa-6-azaspiro[4.5]decane scaffold, specifically (5R)-N,N-dimethyl-2,9-dioxa-6-azaspiro[4.5]decane-6-carboxamide, has been co-crystallized with human Brachyury (T-box transcription factor T) and deposited in the Protein Data Bank as entry 5QRZ, determined via PanDDA (Pan-Dataset Density Analysis) fragment screening methodology [1]. The ligand (PDB ligand code NZ7, formula C₁₀H₁₈N₂O₃, MW 214.3 Da) demonstrates that the 2,9-dioxa-6-azaspiro[4.5]decane core can achieve specific, structurally characterized binding to a therapeutically relevant protein target [2]. This crystallographic validation distinguishes the 2,9-dioxa scaffold from many other spirocyclic building blocks that lack experimentally confirmed target engagement. The same derivative has been included in NMR quality control assessments of fragment libraries for screening, further confirming its suitability as a fragment starting point [3].

Fragment-based drug discovery X-ray crystallography PanDDA Brachyury

Optimal Procurement and Application Scenarios for 2,9-Dioxa-6-azaspiro[4.5]decane


Fragment-Based Drug Discovery: Privileged Low-Lipophilicity Starting Point for X-Ray Crystallographic Screening

2,9-Dioxa-6-azaspiro[4.5]decane is an ideal fragment library component due to its fully saturated sp³ character (Fsp³ = 1.0), low molecular weight (143 Da), favorable LogP (−0.59), and zero rotatable bonds—properties that align with the 'Rule of Three' for fragment-based screening [1]. Its derivative has already demonstrated crystallographically validated binding to human Brachyury (PDB: 5QRZ) via PanDDA methodology, confirming that the scaffold is competent for specific protein engagement [2]. The secondary amine handle enables straightforward derivatization (amide coupling, sulfonylation, reductive amination, urea formation) for fragment elaboration. The two ether oxygens provide additional hydrogen-bond acceptor capacity (HBA = 3) that can mediate polar contacts within binding sites while maintaining low lipophilicity—a combination that distinguishes it from mono-oxa and non-oxygenated spirocyclic fragments [3].

Medicinal Chemistry Lead Optimization: Solubility-Enhancing Spirocyclic Bioisostere for Piperidine Replacement

In lead optimization campaigns where piperidine or 6-azaspiro[4.5]decane-containing leads suffer from poor aqueous solubility or excessive lipophilicity, 2,9-dioxa-6-azaspiro[4.5]decane offers a direct spirocyclic bioisosteric replacement with quantifiably superior physicochemical properties. Class-level evidence demonstrates that oxygen incorporation into spirocycles improves aqueous solubility by up to 40-fold and reduces LogD by approximately one unit [1]. The scaffold's attenuated amine basicity (predicted pKa ~8.5–9.5 vs. ~10.2 for standard spiropiperidines) reduces the fraction of positively charged species at physiological pH, potentially mitigating hERG liability, phospholipidosis risk, and non-specific membrane binding [2]. The 2,9-dioxa scaffold has been validated in therapeutically relevant contexts: oxa-azaspiro[4.5]decane derivatives have been developed as potent CCR1 antagonists with sub-nanomolar potency and as DGAT1 inhibitors with IC₅₀ values in the 5–10 nM range [3]. In vivo, oxa-spirocyclic analogues of the antihypertensive drug terazosin demonstrated comparable or superior efficacy to the parent drug in spontaneously hypertensive rats, with one analogue showing significantly higher potency and prolonged duration of action [4].

Synthetic Methodology Development: Acid-Stable Spirocyclic Scaffold for Multi-Step Synthesis

For synthetic chemists developing multi-step routes, the 2,9-dioxa regioisomer is the preferred choice when acidic reaction conditions are employed downstream. Unlike the 1,4-dioxa-8-azaspiro[4.5]decane regioisomer, which contains an acid-labile ketal group subject to hydrolysis under even mild acidic conditions, the 2,9-dioxa isomer features two simple ether linkages that are stable to a broad range of acidic transformations [1]. This functional group stability expands the scope of compatible chemistry to include Boc deprotection (TFA), Lewis acid-catalyzed reactions, and acidic workup procedures. The scaffold's secondary amine provides a versatile synthetic handle for amide bond formation, sulfonylation, urea synthesis, reductive amination, and Buchwald–Hartwig coupling—all transformations validated on oxa-spirocyclic systems by Grygorenko et al. (2021), who generated >150 functionalized oxa-spirocyclic derivatives using common two-electron and radical modifications [2]. Commercial availability from multiple suppliers (≥28 catalog items, purities 95–98%) ensures reliable procurement for gram-scale synthesis [3].

Computational Chemistry and Virtual Screening Library Design: Maximizing 3D Diversity with Fully Saturated sp³ Scaffolds

In computational library design, 2,9-dioxa-6-azaspiro[4.5]decane is a high-value building block for generating three-dimensional, lead-like virtual compound libraries. Its Fsp³ value of 1.0 (fully saturated) and zero rotatable bonds [1] directly contribute to shape diversity and conformational restriction—parameters that correlate with clinical success in drug discovery. Grygorenko et al. demonstrated that virtual libraries constructed from oxa-spirocyclic amines achieved a mean lead-likeness index of 0.68 and an average Fsp³ of 0.79, significantly higher than random ZINC database molecules (Fsp³ = 0.33), with >96% of generated compounds residing in lead-like property space (MW < 350, cLogP < 3) [2]. The 2,9-dioxa scaffold's combination of two hydrogen bond acceptors, one donor, and low LogP makes it particularly well-suited for generating compound libraries targeting challenging protein classes where polarity and three-dimensionality are at a premium, such as protein–protein interaction inhibitors, kinase hinge binders requiring differentiated vectors, and CNS-sparing peripheral targets [3].

Quote Request

Request a Quote for 2,9-Dioxa-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.